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Compound of Interest

Compound Name: Dioctylamine

Cat. No.: B052008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dioctylamine, also known as di-n-octylamine, is a secondary amine with the chemical formula

C₁₆H₃₅N.[1] It consists of a nitrogen atom bonded to two n-octyl groups.[2] This structure

imparts a lipophilic and nonpolar character to the molecule.[3] At room temperature, it exists as

a colorless to pale yellow liquid, sometimes in a semi-solid state, and possesses a

characteristic mild, fishy, or amine-like odor.[3] While it has limited solubility in water, it is

miscible with various organic solvents like ethanol, ether, and chloroform.[3]

This guide provides a comprehensive overview of the technical data and applications of

dioctylamine, with a focus on its physicochemical properties, synthesis, experimental

protocols, and key applications in areas such as drug development, corrosion inhibition, and

solvent extraction.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of dioctylamine is

presented below.

Physicochemical Properties
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Property Value Reference(s)

CAS Number 1120-48-5

Molecular Formula C₁₆H₃₅N

Molecular Weight 241.46 g/mol

Appearance
Colorless to light yellow liquid

or semi-solid

Odor Mild, fishy, amine-like

Melting Point 13-16 °C

Boiling Point 297-298 °C

Density 0.799 g/mL at 25 °C

Refractive Index (n20/D) 1.4432

Vapor Pressure 0.01 mmHg at 20 °C

Flash Point >110 °C (>230 °F)

Water Solubility Insoluble

Solubility in Organic Solvents
Miscible with ethanol, ether,

chloroform

Spectroscopic Data
Technique Data Summary Reference(s)

GC-MS
NIST Mass Spectrometry Data

Center entries: 133445, 71096

LC-MS

MassBank Accession ID:

MSBNK-KWR-KW103102;

Precursor m/z: 242.2842

[M+H]⁺

IR
Data available in spectral

databases.
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Synthesis and Purification
Dioctylamine is primarily synthesized through two main routes: nucleophilic substitution and

reductive amination. As detailed experimental protocols are not readily available in peer-

reviewed literature, the following sections provide generalized procedures based on

established chemical principles.

Generalized Synthesis Protocol 1: Nucleophilic
Substitution of Octyl Halide
This method involves the reaction of an octyl halide (e.g., 1-bromooctane or 1-chlorooctane)

with ammonia. This reaction typically produces a mixture of primary (octylamine), secondary

(dioctylamine), and tertiary (trioctylamine) amines, as well as the quaternary ammonium salt.

Separation of dioctylamine from this mixture is crucial.

Reaction Scheme:

2 CH₃(CH₂)₇-Br + 3 NH₃ → [CH₃(CH₂)₇]₂NH + 2 NH₄Br

Methodology:

Reaction Setup: In a high-pressure reactor, combine 1-bromooctane and a significant excess

of ammonia (either as aqueous ammonia or anhydrous ammonia in a suitable solvent like

ethanol).

Reaction Conditions: Heat the mixture at an elevated temperature and pressure. Specific

conditions will influence the product distribution and should be optimized.

Work-up: After cooling, neutralize the excess ammonia and ammonium bromide salt with a

base (e.g., NaOH solution).

Extraction: Extract the amine mixture into an organic solvent such as diethyl ether or

dichloromethane.

Drying: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
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Generalized Synthesis Protocol 2: Reductive Amination
Reductive amination offers a more controlled synthesis of secondary amines. This can be a

one-pot reaction where an aldehyde or ketone reacts with an amine in the presence of a

reducing agent. For the synthesis of dioctylamine, octanal can be reacted with octylamine.

Reaction Scheme:

CH₃(CH₂)₆CHO + CH₃(CH₂)₇NH₂ + [Reducing Agent] → [CH₃(CH₂)₇]₂NH + H₂O

Methodology:

Imine Formation: In a suitable solvent (e.g., methanol or dichloromethane), mix equimolar

amounts of octanal and octylamine. The reaction may be facilitated by a mild acid catalyst.

Reduction: To the solution containing the intermediate imine, add a reducing agent such as

sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), or proceed with catalytic

hydrogenation (e.g., H₂/Pd-C).

Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Work-up: Once the reaction is complete, quench any remaining reducing agent (e.g., by

careful addition of water or a dilute acid).

Extraction: Adjust the pH to basic and extract the dioctylamine into an organic solvent.

Drying and Solvent Removal: Dry the organic phase and remove the solvent as described in

the previous method.

Purification Protocol: Fractional Distillation
Due to the likely presence of primary and tertiary amines as byproducts, purification of the

crude dioctylamine is essential. Fractional distillation is a suitable method for separating these

amines based on their different boiling points.

Methodology:
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Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a

fractionating column (e.g., Vigreux column), a condenser, and receiving flasks.

Distillation: Heat the crude amine mixture in the distillation flask. The components will

vaporize and rise through the fractionating column.

Fraction Collection: The component with the lowest boiling point (octylamine) will distill first.

Collect this fraction in a separate receiving flask. As the temperature rises, the desired

dioctylamine will begin to distill. Collect this fraction in a new, clean receiving flask. The

temperature should remain relatively constant during the distillation of each pure fraction.

Monitoring: Monitor the temperature at the head of the column throughout the distillation to

ensure proper separation of the fractions.

Vacuum Distillation: To prevent decomposition at high temperatures, consider performing the

distillation under reduced pressure (vacuum distillation).

Analytical Protocols
Generalized GC-MS Analysis Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of

volatile compounds like dioctylamine.

Methodology:

Sample Preparation: Prepare a dilute solution of the dioctylamine sample in a volatile

organic solvent such as dichloromethane or hexane.

Derivatization (Optional): For improved chromatographic performance and to reduce peak

tailing, which is common for amines, derivatization can be performed. A common derivatizing

agent for amines is trifluoroacetic anhydride (TFAA).

GC Conditions:

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS

(30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250-290 °C).

Oven Temperature Program: A temperature gradient program is used to separate the

components. For example, start at a lower temperature (e.g., 80 °C), hold for a short

period, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g.,

5-10 °C/min).

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic

fragment ions of dioctylamine and its derivatives.

Generalized HPLC Analysis Protocol
High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of

dioctylamine, often requiring derivatization for detection with common UV or fluorescence

detectors.

Methodology:

Sample Preparation and Derivatization: As dioctylamine lacks a strong chromophore, pre-

column derivatization is typically necessary for UV or fluorescence detection. Common

derivatizing reagents for primary and secondary amines include dansyl chloride, o-

phthalaldehyde (OPA) with a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl). The

derivatization reaction conditions (pH, temperature, time) must be optimized for

dioctylamine.

HPLC Conditions:

Column: A reversed-phase column, such as a C8 or C18, is commonly used for separating

the derivatized amines.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or

phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The
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gradient program should be optimized to achieve good separation.

Flow Rate: A typical flow rate is 1 mL/min.

Detector: A UV-Vis or fluorescence detector set to the appropriate excitation and emission

wavelengths for the chosen derivatizing agent.

Key Applications and Experimental Workflows
Inhibition of Mycolic Acid Synthesis in Mycobacterium
tuberculosis
Dioctylamine has been identified as a potent inhibitor of mycolic acid methyltransferases in

Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Mycolic acids are

essential components of the mycobacterial cell wall, contributing to its low permeability and

resistance to antibiotics. Dioctylamine acts as a substrate mimic and directly inhibits several

methyltransferases (e.g., CmaA2, MmaA2, MmaA3, MmaA4, PcaA) involved in the

cyclopropanation and methylation of mycolic acid precursors. This inhibition leads to a loss of

these modifications, disrupting the cell wall integrity, causing cell death, and increasing the

bacterium's susceptibility to other antibiotics like isoniazid.
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Click to download full resolution via product page

Caption: Inhibition of Mycolic Acid Biosynthesis by Dioctylamine.

Corrosion Inhibition
Dioctylamine and its derivatives are effective corrosion inhibitors for metals, particularly steel

in acidic environments. The mechanism of inhibition involves the adsorption of the

dioctylamine molecules onto the metal surface. The nitrogen atom's lone pair of electrons can
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coordinate with the vacant d-orbitals of the metal atoms (chemisorption). In acidic solutions, the

protonated amine can also electrostatically interact with the negatively charged metal surface

(physisorption). The long octyl chains form a hydrophobic barrier that repels water and

corrosive species, thus inhibiting both anodic and cathodic reactions.

Experimental Workflow for Corrosion Inhibition Evaluation:

A typical workflow to evaluate the efficacy of dioctylamine as a corrosion inhibitor involves

gravimetric and electrochemical methods.

Start: Metal Coupon
& Corrosive Medium

Coupon Preparation
(Polishing, Cleaning, Weighing)

Immersion in Corrosive Medium
(+/- Dioctylamine)

Gravimetric Analysis
(Weight Loss Measurement) Electrochemical Testing

Data Analysis
(Corrosion Rate, Inhibition Efficiency)

Potentiodynamic Polarization (PDP) Electrochemical Impedance
Spectroscopy (EIS)

Conclusion on
Inhibitor Performance
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Caption: Experimental Workflow for Corrosion Inhibitor Evaluation.

Solvent Extraction of Metals
Dioctylamine is utilized as an extractant in liquid-liquid extraction processes for the separation

and purification of metal ions, such as uranium, from aqueous solutions. It functions as a liquid

anion exchanger. The extraction mechanism involves the formation of an ion-pair between the

protonated amine in the organic phase and a negatively charged metal complex in the aqueous

phase, facilitating the transfer of the metal into the organic phase.

Generalized Experimental Protocol for Metal Extraction:

Organic Phase Preparation: Prepare a solution of dioctylamine in a suitable water-

immiscible organic solvent (diluent), such as kerosene or benzene, at a specific

concentration (e.g., 0.1 M).

Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion of

interest at a known concentration. Adjust the pH and the concentration of complexing anions

(e.g., chloride, sulfate) to optimize the formation of the extractable metal complex.

Extraction: In a separatory funnel, mix equal volumes of the organic and aqueous phases.

Shake vigorously for a sufficient time to reach extraction equilibrium (e.g., 5-15 minutes).

Phase Separation: Allow the two phases to separate.

Analysis: Determine the concentration of the metal ion remaining in the aqueous phase

(raffinate) using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively

Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Stripping (Back-Extraction): The metal can be recovered from the organic phase by

contacting it with a stripping solution that reverses the extraction process (e.g., a solution

with a different pH or lacking the complexing anion).
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Caption: Generalized Workflow for Solvent Extraction of Metals.

Safety and Handling
Dioctylamine is classified as a hazardous substance and requires careful handling.

Hazard Classification
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Hazard Description Reference(s)

Acute Toxicity, Oral Harmful if swallowed

Skin Corrosion/Irritation
Causes severe skin burns and

eye damage

Aquatic Hazard (Acute &

Chronic)

Very toxic to aquatic life with

long-lasting effects

Safety Precautions
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and

eye/face protection.

Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Ensure adequate

ventilation.

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

Disposal: This material and its container must be disposed of as hazardous waste. Avoid

release to the environment.

Conclusion
Dioctylamine (CAS 1120-48-5) is a versatile secondary amine with significant applications in

various scientific and industrial fields. Its utility as a corrosion inhibitor, a metal extractant, and

particularly as a potential therapeutic agent targeting mycolic acid synthesis in Mycobacterium

tuberculosis makes it a compound of considerable interest to researchers. This guide has

provided a consolidated source of technical information, including physicochemical data,

generalized experimental protocols, and visualizations of its mechanisms of action and

experimental workflows, to support further research and development efforts involving this

compound. Proper safety precautions are paramount when handling dioctylamine due to its

corrosive and toxic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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